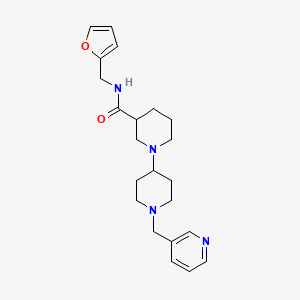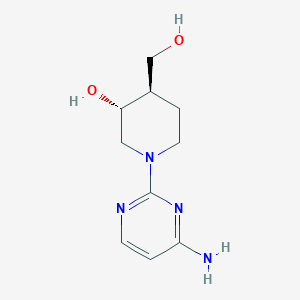![molecular formula C17H14N6O B5321402 3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol](/img/structure/B5321402.png)
3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol is a complex organic compound that belongs to the class of phenolic compounds It features a triazinoindole moiety, which is a fused heterocyclic system, and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . The triazinoindole core can be constructed through a series of cyclization and condensation reactions, often involving hydrazine derivatives and appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis methods. For example, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions has been reported as an efficient method for synthesizing substituted phenols . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its phenolic structure.
Mechanism of Action
The mechanism of action of 3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activity. The triazinoindole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylphenol (m-Cresol): A simpler phenolic compound with similar chemical properties but lacking the triazinoindole moiety.
Indole Derivatives: Compounds like indole-3-acetic acid and other substituted indoles share the indole core but differ in their functional groups and biological activities.
Uniqueness
3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol is unique due to its combination of a phenolic group and a triazinoindole moiety. This structural complexity allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(Z)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-10-4-2-7-13-14(10)19-16-15(13)21-23-17(20-16)22-18-9-11-5-3-6-12(24)8-11/h2-9,24H,1H3,(H2,19,20,22,23)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKVRLCGFZJULL-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(MORPHOLINOSULFONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B5321319.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)

![Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5321341.png)


![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)
![3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5321361.png)
![[4-(3-fluorobenzyl)-1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5321367.png)
![1-methyl-N-[1-(methylsulfonyl)-4-piperidinyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321368.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)
![3-chloro-4-ethoxy-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5321380.png)
![N-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}acetamide](/img/structure/B5321393.png)
